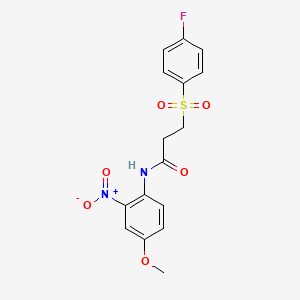
(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a compound of significant interest in scientific research, particularly within chemistry, biology, and pharmacology. It consists of an imidazole ring, a piperazine moiety, and two distinct phenyl groups—one of which is fluorinated and the other methoxylated. Its unique structure allows for a range of interactions and properties that can be harnessed in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride typically involves multi-step organic reactions. One common route begins with the preparation of 2-fluorophenylimidazole from 2-fluoroaniline, followed by the formation of an intermediate imidazole derivative. This is then reacted with a piperazine derivative under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to facilitate the reaction. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis protocols, emphasizing the use of continuous flow reactors to optimize the yield and purity. Large-scale synthesis may involve automated systems to precisely control reaction conditions and efficient purification technologies to handle bulk quantities of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.
Reduction: : Selective reduction reactions can modify the imidazole ring or the piperazine moiety.
Substitution: : Electrophilic aromatic substitution is common, especially on the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation. Reductive agents like lithium aluminum hydride (LiAlH4) are common for reduction reactions. Conditions typically involve controlled temperature and solvent environments to achieve desired products.
Major Products
Oxidation Products: : Modified phenyl rings with additional hydroxyl or carbonyl groups.
Reduction Products: : Altered imidazole rings with hydrogenated bonds.
Substitution Products: : Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
The compound's structure serves as a template for developing new molecules with desired physical and chemical properties, including potential catalysts and ligands in coordination chemistry.
Biology
Its biological activity is explored in the context of enzyme inhibition, receptor binding studies, and signal transduction pathways. It can serve as a model compound for studying the interaction between small molecules and biological macromolecules.
Medicine
Research into its pharmacological properties indicates potential therapeutic applications, such as targeting specific receptors in neurological or psychological disorders. Its structure allows for modifications to enhance selectivity and efficacy.
Industry
In industrial applications, the compound's stability and reactivity make it suitable for use in developing new materials, such as polymers with specific functional properties or as intermediates in fine chemical production.
Mechanism of Action
The mechanism by which (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride exerts its effects involves binding to molecular targets such as enzymes or receptors. It can interact with neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways. The presence of the fluorine atom and methoxy group can significantly impact its binding affinity and specificity, making it a valuable compound for probing molecular interactions and pathways.
Comparison with Similar Compounds
Unique Features
The combination of a fluorophenyl group with an imidazole ring and a methoxyphenyl moiety.
The specific arrangement of functional groups allows for versatile chemical reactivity and biological activity.
List of Similar Compounds
(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazine
(4-(1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
(4-(1-(4-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
These related compounds share structural motifs but differ in their specific substituents, impacting their chemical and biological properties.
Does this cover the depths you were looking for?
Properties
IUPAC Name |
[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2.ClH/c1-28-19-9-5-2-6-16(19)20(27)24-12-14-25(15-13-24)21-23-10-11-26(21)18-8-4-3-7-17(18)22;/h2-11H,12-15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUASKRPVWJDPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2380768.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380780.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)


